

Clinical Dosing and Common Adverse Events

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Compound Focus: Derazantinib

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The table below summarizes the standard clinical dose used in trials and the most frequently reported adverse events (AEs) that would typically necessitate dose modifications [1] [2].

Aspect	Details
Standard Dose	300 mg, administered orally once daily [1] [2].
Common Adverse Events (Any Grade)	Hyperphosphatemia (elevated blood phosphate), Asthenia/Fatigue, Nausea, Increased liver transaminases, Dry mouth, Dry eye and other ocular toxicities [1] [2].

Most of these AEs were **Grade 2 or less** in severity. The phase 1 study established that doses above 300 mg QD showed a dose-dependent increase in toxicity [2].

Experimental Protocols for Preclinical Research

For your laboratory work, here are the methodologies used in recent studies to evaluate **Derazantinib's** effects, particularly on keloid fibroblasts (KFs).

Cell Viability Assay (CCK-8 Assay)

This protocol was used to determine the effect of **Derazantinib** on cell proliferation [3].

- **Cell Seeding:** Seed cells (e.g., human keloid fibroblasts) at a density of (1.0×10^3) cells per well in a 96-well culture plate.
- **Drug Treatment:** Treat cells with a concentration gradient of **Derazantinib** (e.g., 0, 0.16, 0.31, 0.63, 1.25, 2.5, and 5 $\mu\text{mol/L}$). The final concentration of the vehicle (DMSO) should be kept below 0.1% to avoid cytotoxic effects.
- **Incubation and Measurement:** At the desired time points, add 10 μL of CCK-8 reagent to 100 μL of culture medium in each well. Incubate the plate for 3 hours at 37°C.
- **Data Collection:** Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.

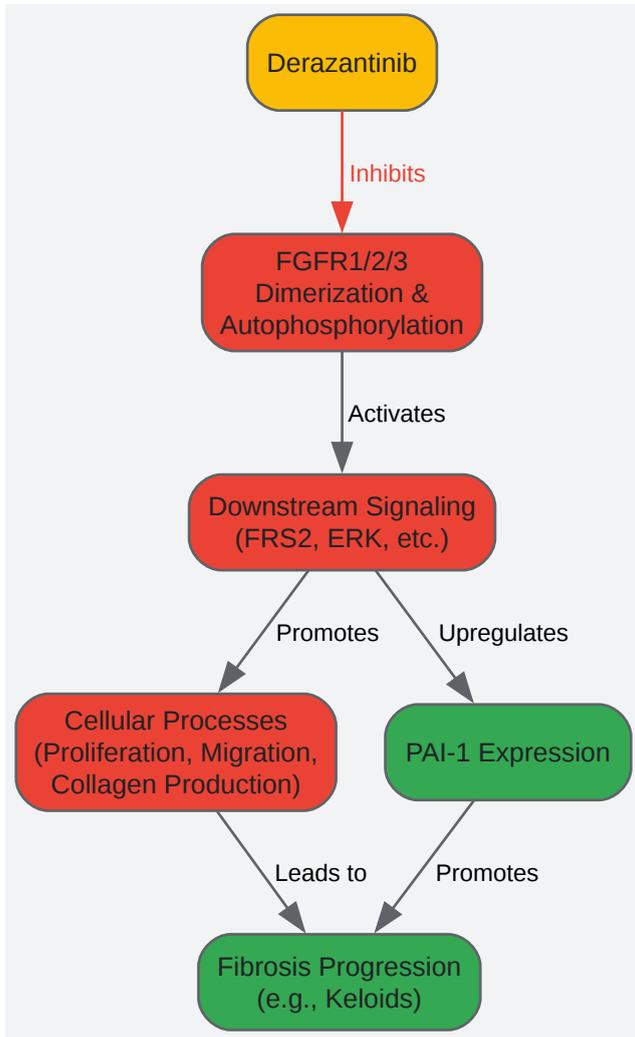
In Vivo Administration in Xenograft Models

This protocol outlines how **Derazantinib** was administered to mice in efficacy studies [4].

- **Animal Models:** Use immunodeficient mice, such as female NCr *nu/nu* or CB17 SCID mice.
- **Dosage:** Administer **Derazantinib** at various doses (e.g., 0, 25, 50, and 75 mg/kg).
- **Formulation:** The drug can be formulated as a homogeneous suspension. For example, add the compound to a 1% Carboxymethyl cellulose (CMC-Na) solution and mix evenly to achieve the target concentration (e.g., ≥ 5 mg/mL).
- **Route and Frequency:** Administer the suspension orally, typically on a daily schedule.

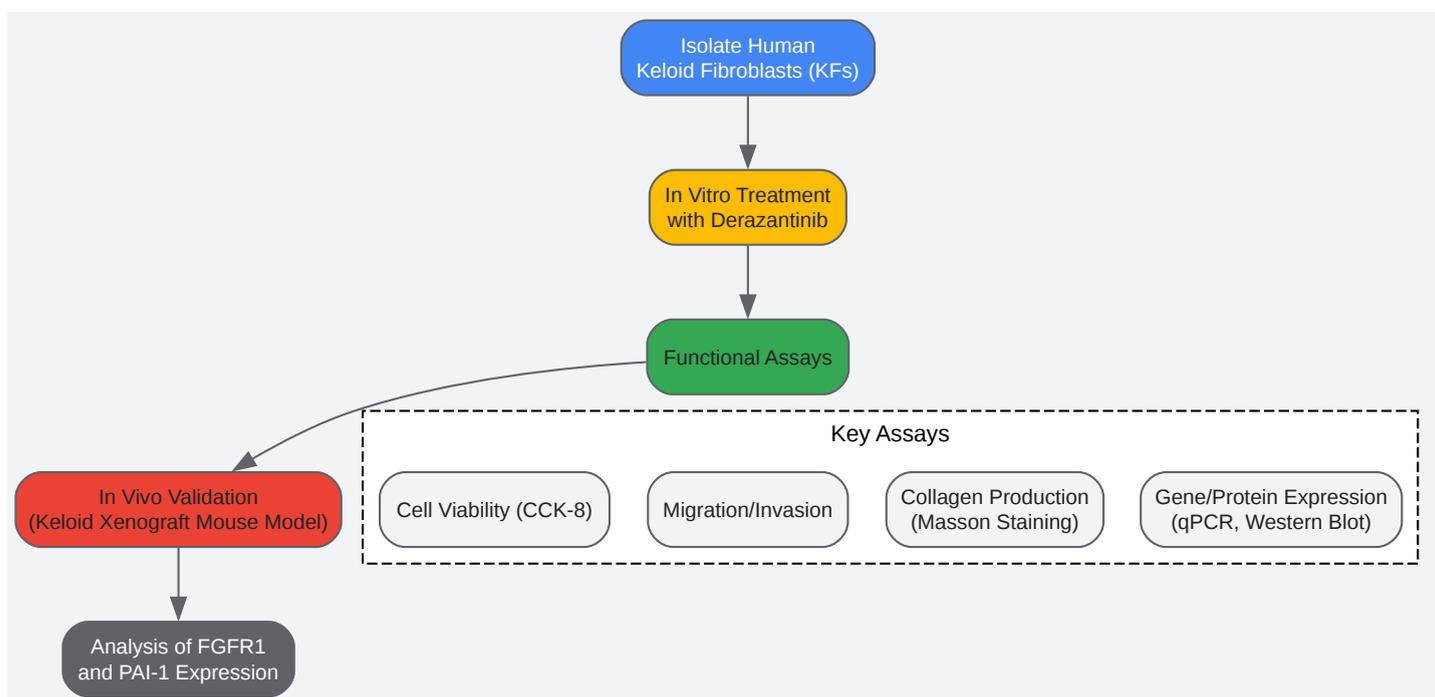
Mechanism of Action and Experimental Workflow

The following diagrams illustrate **Derazantinib**'s primary mechanism and a general workflow for testing it in a keloid fibrosis model, based on the cited research.



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*Diagram 1: Proposed anti-fibrotic mechanism of **Derazantinib**. **Derazantinib** inhibits FGFR signaling, reducing key cellular processes and PAI-1 expression, thereby attenuating fibrosis progression [3].*



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Diagram 2: Experimental workflow for evaluating **Derazantinib** in a keloid fibrosis model. This workflow outlines the key steps from in vitro testing to in vivo validation, as described in the research [3].

Important Considerations for Your Research

- **Biomarker-Driven Activity: Derazantinib**'s efficacy is highly dependent on specific genetic alterations. It has shown the strongest antitumor activity in intrahepatic cholangiocarcinoma (iCCA) with **FGFR2 fusions**, with more modest effects in tumors with other FGFR2 alterations or in other cancer types like urothelial carcinoma [1] [5].
- **Consult Primary Sources:** For definitive clinical dose modification schedules (e.g., how many days to interrupt treatment for a specific Grade of hyperphosphatemia), you will need to consult the full clinical trial protocols or official prescribing information, which are not fully detailed in the available search results.

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References

1. Derazantinib Shows Clinical Efficacy in the Treatment of ... [ccanewsonline.com]
2. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]
3. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts ... [pmc.ncbi.nlm.nih.gov]
4. Derazantinib | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]
5. FIDES-02 Data Fail to Support the Development ... - OncLive [onclive.com]

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